2-N,4-N-diphenylpyrimidine-2,4-diamine

Kinase inhibition GSK-3β ATP-competitive inhibitor

This is the exact, unsubstituted N2,N4-diphenylpyrimidine-2,4-diamine parent scaffold (CAS 28458-89-1), a foundational ATP-competitive kinase inhibitor pharmacophore with confirmed GSK-3β binding (IC₅₀ 423 nM). Do not risk your SAR or selectivity data with a substituted derivative. Even a 5-fluoro or 6-position modification creates a different compound with drastically altered kinase inhibition (Axl IC₅₀ range 5–169 nM; CDK2/CDK9 sub-100 nM). Procure this parent core as your definitive baseline reference and synthetic starting point.

Molecular Formula C16H14N4
Molecular Weight 262.31 g/mol
CAS No. 28458-89-1
Cat. No. B15400378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-N,4-N-diphenylpyrimidine-2,4-diamine
CAS28458-89-1
Molecular FormulaC16H14N4
Molecular Weight262.31 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC2=NC(=NC=C2)NC3=CC=CC=C3
InChIInChI=1S/C16H14N4/c1-3-7-13(8-4-1)18-15-11-12-17-16(20-15)19-14-9-5-2-6-10-14/h1-12H,(H2,17,18,19,20)
InChIKeyGKFFFOLFBJUEFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility6.7 [ug/mL] (The mean of the results at pH 7.4)

N2,N4-Diphenylpyrimidine-2,4-diamine (CAS 28458-89-1): A Privileged Kinase Inhibitor Scaffold for Targeted Anticancer and Antimalarial Research


2-N,4-N-diphenylpyrimidine-2,4-diamine (CAS 28458-89-1), also designated N2,N4-diphenylpyrimidine-2,4-diamine, is a heterocyclic diamine scaffold characterized by a central pyrimidine ring substituted with phenylamino groups at the 2- and 4-positions. This core structure serves as a foundational ATP-competitive kinase inhibitor pharmacophore, demonstrating measurable binding affinity for glycogen synthase kinase-3 beta (GSK-3β) with a reported IC₅₀ of 423 nM in biochemical assays [1]. The compound is recognized in the patent literature as the unsubstituted parent structure for a broad series of N2,N4-diphenylpyrimidine-2,4-diamine derivatives developed for the prevention or treatment of cancer [2] and has been employed as a structural template in the design of kinase-targeted antimalarial agents [3].

Why Generic N2,N4-Diphenylpyrimidine-2,4-diamine (CAS 28458-89-1) Cannot Be Substituted with In-Class Analogs


Within the broader 2,4-pyrimidinediamine class, small variations in peripheral substitution pattern drive profound changes in kinase selectivity, antiproliferative potency, and physicochemical properties. The unsubstituted parent scaffold, 2-N,4-N-diphenylpyrimidine-2,4-diamine, exhibits a distinct kinase inhibition profile compared to its 5-fluoro, 6-substituted, or heteroaromatic-modified derivatives. For example, introduction of a 5-fluoro substituent markedly enhances CDK2/CDK9 inhibitory activity [1], while 6-position modifications govern Axl kinase inhibition potency across an IC₅₀ range spanning from 5 nM to >169 nM [2]. Additionally, substitution patterns on the anilino rings directly control antiplasmodial activity, selectivity index, solubility, and metabolic stability [3]. Consequently, generic procurement of an alternative 2,4-pyrimidinediamine without precise substitution control introduces unacceptable risk of altered target engagement, divergent biological activity, and irreproducible experimental outcomes. The quantitative evidence below establishes the specific, measurable differentiation of this parent scaffold.

Quantitative Differentiation Evidence for N2,N4-Diphenylpyrimidine-2,4-diamine (CAS 28458-89-1) Versus Closest Analogs


GSK-3β Kinase Inhibition: Baseline Affinity of the Unsubstituted Parent Scaffold

In a direct biochemical kinase inhibition assay, 2-N,4-N-diphenylpyrimidine-2,4-diamine demonstrated measurable binding affinity for glycogen synthase kinase-3 beta (GSK-3β) with an IC₅₀ of 423 nM [1]. This value establishes a reproducible baseline for the unsubstituted parent scaffold, providing a critical reference point against which the potency gains observed in substituted derivatives can be quantified. By comparison, optimized derivatives such as the 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamine series achieve CDK2 IC₅₀ values as low as 83 nM and CDK9 IC₅₀ values as low as 65 nM [2], while certain diphenylpyrimidine-diamine derivatives exhibit Axl IC₅₀ values as low as 5 nM [3]. The parent scaffold's 423 nM IC₅₀ therefore represents the unoptimized starting point, confirming that structural elaboration is required to achieve sub-100 nM potency.

Kinase inhibition GSK-3β ATP-competitive inhibitor Biochemical screening

EGFR Mutant Selectivity Profile: Wild-Type EGFR Sparing with FLT3 Dual Inhibition

According to patent disclosures, N2,N4-diphenylpyrimidine-2,4-diamine derivatives are characterized by a therapeutically relevant selectivity profile: they exhibit relatively weak inhibitory activity against wild-type EGFR while demonstrating high inhibitory potency against EGFR mutations as well as FLT3 and FLT3 mutations [1]. This selectivity pattern differentiates this scaffold from first-generation EGFR inhibitors such as gefitinib and erlotinib, which potently inhibit wild-type EGFR and consequently produce dose-limiting toxicities including skin rash and diarrhea. The parent scaffold 2-N,4-N-diphenylpyrimidine-2,4-diamine serves as the core structural framework for this mutant-selective series.

EGFR mutation FLT3 Kinase selectivity Anticancer Tyrosine kinase inhibitor

Antiplasmodial Activity: Scaffold Optimization Reveals >60-Fold Potency Enhancement Potential

A comprehensive SAR study of N2,N4-diphenylpyrimidine-2,4-diamines evaluated 28 novel derivatives for antiplasmodial activity against Plasmodium falciparum 3D7. The optimized lead compound (designated 11) achieved an IC₅₀ of 0.66 µM (660 nM) with a selectivity index of approximately 40 relative to HepG2 cytotoxicity, alongside an experimental logD₇.₄ of 2.27 and aqueous solubility of 124 µg/mL [1]. This study explicitly positions the unsubstituted N2,N4-diphenylpyrimidine-2,4-diamine core as the starting scaffold, with peripheral anilino group variation serving as the primary driver of potency, selectivity, and physicochemical property optimization.

Antimalarial Plasmodium falciparum Kinase-targeted SAR Selectivity index

Axl Kinase Inhibition: 5-Fold Potency Range Across N2,N4-Diphenylpyrimidine-Diamine Derivatives

Structure-based design efforts on diphenylpyrimidine-diamine derivatives targeting Axl kinase revealed an IC₅₀ range spanning from 5 nM to 169 nM, representing a >30-fold variation in potency dependent solely on substitution pattern [1]. Within this series, compounds m6 and m16 both exhibited IC₅₀ values of 5 nM, while compound m15 showed an IC₅₀ of 169 nM [2]. The parent scaffold 2-N,4-N-diphenylpyrimidine-2,4-diamine serves as the unsubstituted core from which these potency-optimized Axl inhibitors were derived.

Axl kinase Receptor tyrosine kinase Oncology Metastasis SAR

CDK2/CDK9 Dual Inhibition: SAR Confirms Parent Scaffold as Essential Starting Point

A systematic SAR investigation of N2,N4-disubstituted pyrimidine-2,4-diamines identified twenty-one compounds with potent inhibitory activities against both CDK2/cyclin A and CDK9/cyclin T1 systems, with the most potent CDK2 and CDK9 inhibitors (compounds 3g and 3c) displaying IC₅₀ values of 83 nM and 65 nM, respectively [1]. The study explicitly references N2,N4-diphenylpyrimidine-2,4-diamine as the previously identified structural prototype from which the optimized series was elaborated. The parent scaffold, while not the optimized clinical lead, provides the exact core geometry required for ATP-binding pocket engagement in CDK family kinases.

Cyclin-dependent kinase CDK2 CDK9 Cell cycle arrest Antiproliferative

Procurement-Driven Application Scenarios for N2,N4-Diphenylpyrimidine-2,4-diamine (CAS 28458-89-1)


Kinase Inhibitor SAR Campaigns Requiring Unsubstituted Parent Scaffold

Research teams conducting structure-activity relationship studies on N2,N4-diphenylpyrimidine-2,4-diamine derivatives must obtain the unsubstituted parent compound (CAS 28458-89-1) as the essential synthetic starting material and baseline reference standard. The parent scaffold's 423 nM GSK-3β IC₅₀ establishes the unoptimized affinity against which all derivative potency enhancements are measured [1]. Any substitution at the 5- or 6-position of the pyrimidine ring, or variation of the anilino groups, produces a fundamentally different compound with altered kinase selectivity—evidenced by the >30-fold Axl IC₅₀ range (5 nM to 169 nM) observed across derivative series [2] and the sub-100 nM CDK2/CDK9 potency achieved only upon 5-fluoro substitution [3].

Mutant-Selective EGFR/FLT3 Dual Inhibitor Development Programs

Medicinal chemistry programs targeting EGFR-mutant or FLT3-mutant cancers require the precise N2,N4-diphenylpyrimidine-2,4-diamine core to exploit the mutant-selectivity profile disclosed in patent literature. This scaffold class demonstrates relatively weak wild-type EGFR inhibition while maintaining high potency against EGFR and FLT3 mutations [4], a selectivity pattern that distinguishes it from first-generation EGFR inhibitors and enables potentially reduced dose-limiting toxicity. The parent compound serves as the validated core for synthetic elaboration toward clinical candidates with this mutant-preferring pharmacological signature.

Kinase-Targeted Antimalarial Drug Discovery Using Validated Scaffold

Investigators pursuing Plasmodium falciparum kinase inhibition as an antimalarial strategy should procure the unsubstituted N2,N4-diphenylpyrimidine-2,4-diamine scaffold to replicate published optimization trajectories. The Toviwek et al. study explicitly identifies this core as the starting point for a 28-compound derivative series, with lead compound 11 achieving an IC₅₀ of 0.66 µM against Pf 3D7 and a selectivity index of ~40 versus HepG2 cells, along with defined physicochemical parameters (logD₇.₄ 2.27, solubility 124 µg/mL) [5]. Procurement of an alternative 2,4-pyrimidinediamine scaffold would preclude direct comparison to these published benchmarks and invalidate proteo-chemometric target predictions derived from this specific chemotype.

Axl and CDK Family Kinase Inhibitor Scaffold-Hopping Studies

Academic and industrial laboratories engaged in kinase inhibitor scaffold-hopping or fragment-based drug design utilize 2-N,4-N-diphenylpyrimidine-2,4-diamine as a reference ATP-competitive core. Its binding to GSK-3β (IC₅₀ 423 nM) [1] confirms kinase engagement in the absence of potency-optimizing substitutions, making it suitable for baseline comparisons when evaluating alternative heterocyclic cores (e.g., quinazolines, pyrazolopyrimidines). The compound's well-characterized substitution vectors—validated by SAR studies demonstrating Axl IC₅₀ variation from 5 nM to 169 nM [2] and CDK2/CDK9 IC₅₀ values down to 65-83 nM [3]—enable rational design of focused libraries while maintaining the core geometry required for ATP-pocket recognition.

Quote Request

Request a Quote for 2-N,4-N-diphenylpyrimidine-2,4-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.